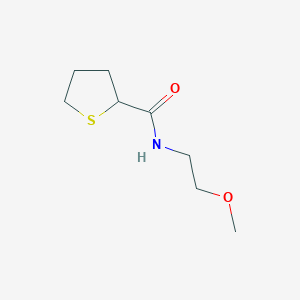

N-(2-Methoxyethyl)thiolane-2-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(2-methoxyethyl)thiolane-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2S/c1-11-5-4-9-8(10)7-3-2-6-12-7/h7H,2-6H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAUCTAVJOJPIDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1CCCS1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1795076-29-7 |

Source

|

| Record name | N-(2-methoxyethyl)thiolane-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Whitepaper: A Methodological Guide to the Pharmacokinetic and Bioavailability Profiling of N-(2-Methoxyethyl)thiolane-2-carboxamide, a Novel Chemical Entity

Abstract: The journey of a novel chemical entity (NCE) from discovery to a viable drug candidate is contingent on a thorough understanding of its interaction with a biological system. This guide provides a comprehensive, in-depth framework for the systematic characterization of the pharmacokinetic (PK) and bioavailability (BA) profile of N-(2-Methoxyethyl)thiolane-2-carboxamide. As no public data exists for this specific molecule, this document serves as a standard operating procedure and strategic guide for researchers, scientists, and drug development professionals. It outlines a logical, multi-stage process, beginning with fundamental physicochemical and in vitro absorption, distribution, metabolism, and excretion (ADME) assays, and culminating in a definitive in vivo pharmacokinetic study. The causality behind experimental choices is emphasized, ensuring that each protocol is a self-validating system designed to generate reliable and regulatory-compliant data.

Introduction: The Imperative of Early Pharmacokinetic Profiling

N-(2-Methoxyethyl)thiolane-2-carboxamide is a novel chemical entity (NCE) with a structure suggesting potential pharmacological activity. However, its therapeutic promise can only be realized if it can reach its target site of action in the body at a sufficient concentration and for an appropriate duration. The discipline of pharmacokinetics—the study of what the body does to a drug—provides the critical data to make this assessment.[1]

This technical guide establishes a robust, scientifically-grounded methodology to fully characterize the PK and bioavailability profile of this NCE. By front-loading this investigation in the preclinical phase, we can de-risk development by identifying potential liabilities such as poor absorption, rapid metabolism, or unfavorable distribution early in the pipeline.[2][3] This strategy enables informed decision-making, guides chemical optimization, and builds a foundational data package for potential Investigational New Drug (IND) applications.[4][5]

The workflow is presented in three core parts:

-

Foundational Profiling: Characterizing essential physicochemical properties and conducting a panel of in vitro ADME assays to predict in vivo behavior.

-

Definitive In Vivo Study: Designing and executing a preclinical pharmacokinetic study in a rodent model to measure systemic exposure and determine absolute bioavailability.

-

Data Analysis and Interpretation: Translating raw bioanalytical data into meaningful pharmacokinetic parameters that inform the future of the drug development program.

Part 1: Foundational Profiling: In Vitro ADME and Physicochemical Characterization

Before committing to costly and time-consuming animal studies, a series of in vitro assays and physicochemical tests provide invaluable, predictive data. This phase aims to answer fundamental questions: Can the compound get into the body? Will it be rapidly metabolized? Where is it likely to go?

Physicochemical Properties

The inherent chemical and physical properties of an NCE are the primary determinants of its pharmacokinetic behavior.[6][7] Key parameters for N-(2-Methoxyethyl)thiolane-2-carboxamide must be determined empirically.

| Parameter | Experimental Method | Rationale & Implication for PK/BA |

| Aqueous Solubility | Thermodynamic or Kinetic Solubility Assays (e.g., Shake-flask method) | Poor solubility is a primary cause of low oral bioavailability. This test determines the maximum concentration of the compound in aqueous media, simulating gastrointestinal fluids.[8] |

| Lipophilicity (LogD at pH 7.4) | Shake-flask method using n-octanol and phosphate-buffered saline (PBS) | Measures the compound's partitioning between a lipid and aqueous phase. It influences membrane permeability, plasma protein binding, and volume of distribution.[8] |

| Ionization Constant (pKa) | Potentiometric titration or UV-spectrophotometry | Determines the extent of ionization at different pH values. This is critical as the charge state of a molecule affects its solubility and ability to cross biological membranes. |

In Vitro ADME Assays

These cell-based and subcellular assays model key biological barriers and processes.[2][9]

Causality: To be orally bioavailable, a drug must cross the intestinal epithelium. The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer that serves as the gold-standard in vitro model for predicting human intestinal permeability.[10][11][12] This assay not only measures the rate of passive diffusion but also identifies if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp), a common cause of poor absorption.[12]

Experimental Workflow Diagram:

Caption: Caco-2 Bidirectional Permeability Assay Workflow.

Protocol: Caco-2 Permeability

-

Cell Culture: Caco-2 cells are seeded on Transwell filter inserts and cultured for 21 days to allow differentiation into a polarized monolayer.[13]

-

Integrity Check: Transepithelial electrical resistance (TEER) is measured to confirm the integrity of the tight junctions between cells. Only monolayers with high TEER values (>600 Ohms/cm²) are used.[13]

-

Transport Experiment (A→B): The test compound (e.g., at 10 µM) is added to the apical (A) side, simulating the gut lumen. The plate is incubated at 37°C.[13] At specified time points (e.g., 2 hours), samples are taken from the basolateral (B) side, simulating the blood.

-

Transport Experiment (B→A): In a separate set of wells, the compound is added to the basolateral (B) side and samples are taken from the apical (A) side. This measures reverse transport.

-

Quantification: The concentration of the compound in all samples is determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated. An Efflux Ratio (ER) is determined by dividing Papp (B→A) by Papp (A→B). An ER > 2 suggests the compound is a substrate for active efflux.[12]

Causality: The liver is the primary site of drug metabolism. Liver microsomes contain a high concentration of Cytochrome P450 (CYP450) enzymes, which are responsible for the Phase I metabolism of most drugs.[14] This assay provides a rapid assessment of a compound's intrinsic clearance, predicting how quickly it will be eliminated from the body. A compound that is too rapidly metabolized may have a short half-life and poor oral bioavailability due to first-pass metabolism.[14][15]

Protocol: Metabolic Stability

-

Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer. The test compound is added at a low concentration (e.g., 1 µM) to ensure first-order kinetics.

-

Reaction Initiation: The mixture is pre-warmed to 37°C. The metabolic reaction is initiated by adding an NADPH regenerating system, which provides the necessary cofactors for CYP450 enzymes.[15][16]

-

Time Course Sampling: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[15] This also precipitates the microsomal proteins.

-

Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

-

Data Analysis: The percentage of compound remaining is plotted against time. From the slope of the natural log plot, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.[15]

Causality: Once in the bloodstream, drugs can bind to plasma proteins like albumin. According to the "free drug hypothesis," only the unbound fraction of a drug is free to distribute to tissues and interact with its pharmacological target.[17] High plasma protein binding can limit efficacy and reduce clearance. Equilibrium dialysis is the gold-standard method for determining the fraction of drug that remains unbound (fu).[17][18][19]

Protocol: Plasma Protein Binding by Equilibrium Dialysis

-

Device Setup: A Rapid Equilibrium Dialysis (RED) device is used. This device consists of two chambers separated by a semipermeable membrane with a molecular weight cutoff (e.g., 10,000 Da) that retains proteins but allows small molecules to pass freely.[20]

-

Incubation: The test compound is spiked into plasma (human and the selected preclinical species, e.g., rat) and added to one chamber. The other chamber is filled with phosphate-buffered saline (PBS).

-

Equilibration: The device is sealed and incubated at 37°C with shaking for approximately 4-6 hours to allow the free drug to reach equilibrium across the membrane.[17][20]

-

Sampling & Analysis: After incubation, samples are taken from both the plasma chamber and the buffer chamber. The concentrations in both are quantified by LC-MS/MS.

-

Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Part 2: In Vivo Pharmacokinetic Study Design and Execution

While in vitro data is predictive, an in vivo study is the definitive experiment to determine how a drug behaves in a whole organism. This study is essential for calculating absolute bioavailability, which requires comparing drug exposure after oral (PO) administration to that after intravenous (IV) administration.[21]

Animal Model and Study Design

The Sprague-Dawley rat is a commonly used and well-characterized model for initial PK studies. The study will use a crossover design where the same group of animals receives both the IV and PO doses, separated by a washout period, to minimize inter-animal variability.

-

Animal Model: Male Sprague-Dawley rats (n=5 per group), cannulated (jugular vein) to facilitate serial blood sampling.

-

Dosing Groups:

-

Group 1 (IV): 1 mg/kg dose administered as a bolus via the tail vein. The IV dose serves as the 100% bioavailable reference.[21]

-

Group 2 (PO): 10 mg/kg dose administered by oral gavage. A higher oral dose is used to ensure plasma concentrations are well above the limit of quantification.

-

-

Washout Period: A minimum of 7 days between doses to ensure complete clearance of the first dose.

Bioanalytical Method Validation

Before analyzing study samples, the LC-MS/MS method used to quantify N-(2-Methoxyethyl)thiolane-2-carboxamide in rat plasma must be fully validated according to FDA and EMA guidelines.[22][23][24] This is a non-negotiable step to ensure data integrity.

Validation Parameters:

-

Accuracy & Precision: Must be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).

-

Selectivity & Specificity: No interference from endogenous plasma components.

-

Calibration Curve: Demonstrates a linear response over the expected concentration range.

-

Stability: Compound must be stable in plasma under all expected handling and storage conditions (bench-top, freeze-thaw, long-term).

Dosing and Sample Collection

Workflow Diagram:

Caption: In Vivo Pharmacokinetic Study Workflow.

Protocol: Blood Sampling

-

Pre-dose: A blood sample is taken just before dosing (t=0).

-

Post-dose: Following administration (IV or PO), serial blood samples (~100 µL) are collected from the jugular vein cannula at specified time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA), immediately placed on ice, and centrifuged to separate the plasma.

-

Storage: The resulting plasma samples are transferred to labeled cryovials and stored at -80°C pending bioanalysis.

Part 3: Data Analysis, Interpretation, and Reporting

The final step is to convert the plasma concentration-time data into meaningful pharmacokinetic parameters using non-compartmental analysis (NCA).

Calculation of Key Pharmacokinetic Parameters

The following parameters will be calculated for each animal and then averaged for each dosing route.

| Parameter | Description | Calculation Method |

| Cmax | Maximum observed plasma concentration | Directly from the experimental data. |

| Tmax | Time at which Cmax is observed | Directly from the experimental data. |

| AUC(0-t) | Area Under the Curve from time 0 to the last measurable time point | Calculated using the linear-log trapezoidal rule. |

| AUC(0-inf) | Area Under the Curve extrapolated to infinity | AUC(0-t) + (Clast / λz), where Clast is the last measured concentration and λz is the terminal elimination rate constant. |

| t½ | Terminal elimination half-life | 0.693 / λz |

| CL | Clearance (IV only) | Dose(IV) / AUC(0-inf, IV) |

| Vdss | Volume of Distribution at Steady State (IV only) | (Dose(IV) * AUMC) / (AUC(IV))² |

| F% | Absolute Bioavailability | (AUC(0-inf, PO) / AUC(0-inf, IV)) * (Dose(IV) / Dose(PO)) * 100 |

Data Presentation

Results should be clearly summarized. A table presenting the mean PK parameters is essential for interpretation.

Example Data Summary Table:

| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |

| Cmax (ng/mL) | 1500 ± 210 | 850 ± 150 |

| Tmax (h) | 0.08 | 1.0 ± 0.5 |

| AUC(0-inf) (ng*h/mL) | 3200 ± 450 | 12800 ± 1800 |

| t½ (h) | 4.5 ± 0.8 | 4.7 ± 0.9 |

| CL (L/h/kg) | 0.31 ± 0.04 | N/A |

| Vdss (L/kg) | 1.8 ± 0.3 | N/A |

| F (%) | N/A | 40% |

(Note: Data shown are for illustrative purposes only.)

Conclusion

This guide details a comprehensive and scientifically rigorous methodology for the complete pharmacokinetic and bioavailability characterization of the novel chemical entity, N-(2-Methoxyethyl)thiolane-2-carboxamide. By systematically progressing from foundational in vitro assays and physicochemical profiling to a definitive in vivo animal study, this framework ensures the generation of high-quality, interpretable data. The resulting parameters—particularly intrinsic clearance, permeability, plasma protein binding, and absolute oral bioavailability—will form the cornerstone of the compound's preclinical data package. This information is critical for establishing a clear understanding of its drug-like properties, guiding further development, and ultimately determining its potential as a therapeutic agent.

References

-

Artursson, P., Palm, K., & Luthman, K. (2001). Caco-2 monolayers in experimental and theoretical predictions of drug transport. Advanced Drug Delivery Reviews. Available at: [Link]

-

Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from: [Link]

-

Certara. (2012). Understanding Bioavailability in Pharmacokinetics. Retrieved from: [Link]

-

EUPATI. (n.d.). Bioavailability and Bioequivalence. Retrieved from: [Link]

-

Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from: [Link]

-

AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from: [Link]

-

Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from: [Link]

-

Creative Bioarray. (n.d.). Plasma Protein Binding Assay. Retrieved from: [Link]

-

JRC Big Data Analytics Platform. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from: [Link]

-

BioDuro. (n.d.). ADME Caco-2 Permeability Assay. Retrieved from: [Link]

-

Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from: [Link]

-

Visikol. (2022). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Retrieved from: [Link]

-

Symeres. (n.d.). In vitro ADME drug discovery services. Retrieved from: [Link]

-

Wikipedia. (n.d.). Bioavailability. Retrieved from: [Link]

-

BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from: [Link]

-

BioAgilytix. (n.d.). Protein Binding Assays. Retrieved from: [Link]

-

Jiang, W., et al. (2016). Modifications of the Method for Calculating Absolute Drug Bioavailability. Journal of Pharmacy & Pharmaceutical Sciences. Available at: [Link]

-

FDA. (2018). Bioanalytical Method Validation - Guidance for Industry. Retrieved from: [Link]

-

European Medicines Agency. (n.d.). Non-clinical: pharmacokinetics and toxicokinetics. Retrieved from: [Link]

-

ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from: [Link]

-

ResearchGate. (n.d.). Chemical and Physical Characterizations of Potential New Chemical Entity. Retrieved from: [Link]

-

FDA. (n.d.). Step 2: Preclinical Research. Retrieved from: [Link]

-

MTTlab. (n.d.). Microsomal Stability Assay. Retrieved from: [Link]

-

Domainex. (n.d.). Plasma Protein Binding Assay. Retrieved from: [Link]

-

Selvita. (n.d.). In Vitro ADME. Retrieved from: [Link]

-

Langhua Pharmaceutical. (n.d.). Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. Retrieved from: [Link]

-

FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from: [Link]

-

FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from: [Link]

-

Patsnap. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies?. Retrieved from: [Link]

-

European Medicines Agency. (2008). Guideline on the Non-clinical Development of Fixed Combinations of Medicinal Products. Retrieved from: [Link]

-

PMC. (2017). A method to determine pharmacokinetic parameters based on andante constant-rate intravenous infusion. Retrieved from: [Link]

-

Stanford University. (n.d.). FDA Requirements for Preclinical Studies. Retrieved from: [Link]

-

Waters Corporation. (n.d.). Determination of Microsomal Stability by UPLC-MS/MS. Retrieved from: [Link]

-

European Medicines Agency. (n.d.). Guideline on quality, non-clinical and clinical requirements for investigational medicinal products for advanced therapies in clinical trials. Retrieved from: [Link]

-

FDA. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from: [Link]

-

ResearchGate. (n.d.). Analysis of Toxicokinetic and Pharmacokinetic Data from Animal Studies. Retrieved from: [Link]

-

European Medicines Agency. (2014). EMA issues revised guideline on non-clinical and clinical issues for biosimilars. Retrieved from: [Link]

-

PMC - NIH. (n.d.). Predicting human pharmacokinetics from preclinical data: volume of distribution. Retrieved from: [Link]

-

FDA. (n.d.). V B. Metabolism and Pharmacokinetic Studies. Retrieved from: [Link]

-

eScholarship. (2022). Pharmacokinetic Parameters and Estimating Extra-Label Tissue Withdrawal Intervals Using Three Approaches and Various Matrices for. Retrieved from: [Link]

-

AMSbiopharma. (2025). Preclinical research strategies for drug development. Retrieved from: [Link]

-

European Medicines Agency. (2016). Session 1 Key Aspects of Non-Clinical Pharmacology and Pharmacokinetics in the Evaluation of Safety. Retrieved from: [Link]

-

Prime Scholars. (n.d.). Drug Development Based on New Chemical Entities. Retrieved from: [Link]

-

PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from: [Link]

Sources

- 1. primescholars.com [primescholars.com]

- 2. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]

- 5. ppd.com [ppd.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances [langhuapharma.com]

- 9. selvita.com [selvita.com]

- 10. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers | Springer Nature Experiments [experiments.springernature.com]

- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 12. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]

- 13. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 14. mttlab.eu [mttlab.eu]

- 15. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 16. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 17. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]

- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 20. Plasma Protein Binding Assay | Domainex [domainex.co.uk]

- 21. Bioavailability - Wikipedia [en.wikipedia.org]

- 22. resolvemass.ca [resolvemass.ca]

- 23. Non-clinical guidelines: pharmacokinetics and toxicokinetics | European Medicines Agency (EMA) [ema.europa.eu]

- 24. fda.gov [fda.gov]

A Comprehensive Technical Guide for the Preliminary In Vitro Toxicity Screening of N-(2-Methoxyethyl)thiolane-2-carboxamide

Abstract

The early identification of potential toxicological liabilities is a cornerstone of modern drug development and chemical safety assessment. Integrating in vitro toxicity screening at the preliminary stages allows for rapid, cost-effective, and ethically responsible decision-making, ensuring that resources are focused on candidates with the most promising safety profiles.[1] This guide provides a comprehensive, technically-grounded framework for conducting the initial in vitro toxicity assessment of the novel compound N-(2-Methoxyethyl)thiolane-2-carboxamide. We eschew a rigid, one-size-fits-all template in favor of a logical, tiered approach that begins with foundational cell health assays and progresses to key mechanistic screens. The protocols detailed herein are designed as self-validating systems, emphasizing scientific integrity and data reproducibility. By explaining the causality behind experimental choices and grounding our methods in authoritative standards, this document serves as a practical guide for researchers, scientists, and drug development professionals tasked with the crucial first-pass safety evaluation of new chemical entities.

Introduction

The Imperative for Early Toxicity Screening

In the landscape of pharmaceutical development, the attrition rate of candidate compounds is notoriously high, with unforeseen toxicity being a primary cause of late-stage failure. Preliminary in vitro toxicity screening is an indispensable strategy to mitigate this risk.[1] By employing a battery of cell-based assays, researchers can efficiently evaluate numerous compounds, identify potential hazards, and prioritize candidates with a favorable therapeutic window long before committing to resource-intensive in vivo studies.[1][2][3] This approach not only accelerates the development timeline but also aligns with the ethical principles of the 3Rs (Replacement, Reduction, and Refinement) by minimizing animal testing.[4]

Profile of the Test Article: N-(2-Methoxyethyl)thiolane-2-carboxamide (METC)

This guide focuses on the preliminary toxicological evaluation of N-(2-Methoxyethyl)thiolane-2-carboxamide, hereafter referred to as METC. As a novel chemical entity, its biological and toxicological properties are largely uncharacterized.

-

Compound Name: N-(2-methoxyethyl)thiolane-2-carboxamide[5]

-

Molecular Formula: C₈H₁₅NO₂S[5]

-

Structure:

(Source: PubChem CID 110849241)

Given the absence of existing data, a systematic screening approach is required to build its foundational toxicity profile.

A Tiered Strategy for In Vitro Assessment

We propose a multi-tiered strategy that provides a logical progression from broad cytotoxicity assessment to more specific mechanistic investigation. This ensures that effort is directed efficiently, with results from Tier 1 informing the necessity and design of Tier 2 assays.

Caption: Tiered workflow for preliminary in vitro toxicity screening.

Foundational Principles of Assay Integrity: Good Cell Culture Practice (GCCP)

The reliability and reproducibility of any in vitro data are fundamentally dependent on the quality and consistency of the cell cultures used.[6][7] Adherence to Good Cell Culture Practice (GCCP) is not merely a procedural formality but a prerequisite for scientific validity.[8][9]

Cell Line Selection and Authentication

The choice of cell line is critical and depends on the screening objective.[10] For a general, preliminary toxicity screen, a robust and well-characterized cell line is recommended. Human liver carcinoma cells (HepG2) or mouse fibroblast cells (Balb/c 3T3) are common choices due to their widespread use in toxicological studies and established protocols.[11][12]

-

Causality: HepG2 cells retain many metabolic functions of hepatocytes, making them relevant for screening compounds that may undergo metabolic activation. Balb/c 3T3 cells are recommended by OECD guidelines for initial cytotoxicity assessment.[11][13]

Self-Validation: Upon receipt, and at regular intervals, the identity of the cell line must be authenticated. Short Tandem Repeat (STR) profiling is the gold standard for human cell lines to confirm their identity and ensure they have not been cross-contaminated.[14][15]

Aseptic Technique and Contamination Control

Strict aseptic technique is paramount to prevent contamination from bacteria, fungi, and yeast.[14]

-

Expertise: Routine use of antibiotics in culture media is strongly discouraged. It can mask low-level contamination, lead to the development of antibiotic-resistant strains, and have unintended effects on cellular metabolism, thereby confounding experimental results.[6]

-

Trustworthiness: All cell cultures must be regularly tested for mycoplasma contamination. Mycoplasma cannot be detected by visual inspection and can significantly alter cell physiology, leading to unreliable data.[15] PCR-based or DNA staining methods are recommended.[15]

Establishing Master and Working Cell Banks

To ensure long-term consistency, a cell banking system should be implemented. Upon authenticating a new vial of cells, expand it to create a Master Cell Bank (MCB). A vial from the MCB is then used to generate a larger Working Cell Bank (WCB). All routine experiments should be conducted using cells from the WCB to maintain a low passage number and preserve the genetic and phenotypic stability of the cell line.[9]

Tier 1 - Primary Cytotoxicity Assessment

The initial goal is to determine if, and at what concentrations, METC exerts a cytotoxic effect. This is achieved by measuring two distinct and complementary endpoints: metabolic activity and membrane integrity.[1]

Assay 1: Cell Viability via Metabolic Competence (MTT Assay)

This colorimetric assay measures the metabolic activity of a cell population, which serves as an indicator of cell viability and proliferation.[8][16]

-

Mechanism of Action: In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into a purple formazan product.[8][16] The amount of formazan produced is directly proportional to the number of metabolically active cells.[17]

Caption: Principle of the LDH cytotoxicity assay.

-

Detailed Experimental Protocol (LDH Assay):

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

-

Controls: It is critical to include three sets of controls:

-

Spontaneous LDH Release: Untreated cells (measures baseline cell death).

-

Maximum LDH Release: Untreated cells lysed with a lysis buffer (e.g., Triton X-100) 30 minutes before the end of incubation (represents 100% cytotoxicity). [18] * Vehicle Control: Cells treated with the same concentration of vehicle (e.g., DMSO) as the test compound.

-

-

Sample Collection: Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new, flat-bottom 96-well plate. [18] 4. Reaction Setup: Add 50 µL of the LDH assay reaction mixture (containing substrate and cofactor) to each well of the new plate. [18] 5. Incubation: Incubate the plate at room temperature for 30 minutes, protected from light. [19] 6. Stop Reaction: Add 50 µL of stop solution to each well. [19] 7. Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. [19]

-

Data Analysis and Interpretation

For both assays, cell viability is typically expressed as a percentage relative to the vehicle control. The cytotoxicity for the LDH assay is calculated using the formula: % Cytotoxicity = 100 x [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)]

The results are plotted as a dose-response curve (percent viability vs. log concentration of METC). A non-linear regression analysis is then used to calculate the IC₅₀ (half-maximal inhibitory concentration) , which is the concentration of METC required to reduce cell viability by 50%.

Tier 2 - Mechanistic Toxicity Elucidation

If Tier 1 results indicate that METC is cytotoxic (i.e., a reproducible IC₅₀ value is obtained), Tier 2 assays are initiated to investigate the potential mechanisms of cell death.

Assay 3: Apoptosis Induction (Caspase-3/7 Activity Assay)

This assay determines if the observed cytotoxicity is due to apoptosis, or programmed cell death.

-

Mechanism of Action: Caspases-3 and -7 are key "executioner" enzymes in the apoptotic pathway. [20]Their activation is a central event in apoptosis. [21]The assay utilizes a substrate peptide (e.g., DEVD) conjugated to a reporter molecule (a fluorophore or luminophore). [22]When active caspase-3/7 cleaves the DEVD sequence, the reporter is released, generating a measurable signal that is proportional to the level of apoptosis. [22][23]

-

Detailed Experimental Protocol (Luminescent Caspase-Glo® 3/7 Assay):

-

Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate and treat with METC at concentrations around its IC₅₀ value (e.g., 0.25x, 0.5x, 1x, 2x IC₅₀) for a relevant time period (e.g., 6, 12, or 24 hours). Include a known apoptosis inducer (e.g., staurosporine) as a positive control. [23] 2. Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared reagent to each well.

-

Incubation: Mix the contents on a plate shaker for 1 minute and then incubate at room temperature for 1-2 hours, protected from light.

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Assay 4: Oxidative Stress Assessment (Intracellular ROS Detection)

This assay investigates whether METC induces an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. [24]

-

Mechanism of Action: ROS, such as superoxide and hydrogen peroxide, are highly reactive molecules that can damage DNA, proteins, and lipids. [24][25]The assay uses a cell-permeable probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFDA). Inside the cell, esterases cleave the acetate groups, and in the presence of ROS, the non-fluorescent probe is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). [25]The fluorescence intensity is directly proportional to the level of intracellular ROS.

-

Detailed Experimental Protocol (DCFDA Assay):

-

Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

-

Probe Loading: Remove the culture medium and wash the cells with pre-warmed PBS. Add medium containing DCFDA (e.g., 10-25 µM) and incubate for 30-60 minutes at 37°C.

-

Compound Treatment: Wash the cells again with PBS to remove excess probe. Add fresh medium containing METC at various concentrations. Include a known ROS inducer (e.g., H₂O₂) as a positive control.

-

Data Acquisition: Measure the fluorescence intensity (Excitation ~485 nm, Emission ~535 nm) at multiple time points (e.g., 0, 30, 60, 120 minutes) using a fluorescence plate reader.

-

Assay 5: Pro-inflammatory Potential (Cytokine Release Assay)

This assay determines if METC stimulates immune cells to release pro-inflammatory cytokines, which can be a source of toxicity.

-

Mechanism of Action: Cytokines are signaling proteins that mediate inflammatory responses. [26]An exaggerated release, known as a "cytokine storm," can be highly toxic. [27]This assay uses an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the concentration of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the cell culture supernatant. [28]

-

Detailed Experimental Protocol (ELISA for TNF-α):

-

Cell Culture: Use a relevant cell model, such as peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., RAW 264.7).

-

Cell Treatment: Seed and treat the cells with METC for 24 hours. Include a known inflammatory stimulus (e.g., Lipopolysaccharide, LPS) as a positive control.

-

Supernatant Collection: After incubation, centrifuge the plate and collect the cell-free supernatant.

-

ELISA Procedure: Perform a sandwich ELISA according to a commercial kit's protocol. [29]This typically involves:

-

Coating a 96-well plate with a capture antibody specific for TNF-α.

-

Adding the collected supernatants and standards to the wells.

-

Adding a biotinylated detection antibody.

-

Adding a streptavidin-HRP conjugate.

-

Adding a colorimetric substrate (e.g., TMB) and stopping the reaction.

-

-

Data Acquisition: Measure the absorbance at 450 nm. The concentration of TNF-α in each sample is determined by interpolating from the standard curve.

-

Data Synthesis and Reporting

A comprehensive preliminary toxicity profile for METC requires the clear and concise presentation of all generated data.

Summarizing Quantitative Data

All quantitative results should be summarized in tables for easy comparison and interpretation.

Table 1: Tier 1 - Primary Cytotoxicity of METC

| Cell Line | Assay | Exposure Time (h) | IC₅₀ (µM) |

| HepG2 | MTT | 24 | Value |

| HepG2 | MTT | 48 | Value |

| HepG2 | LDH | 24 | Value |

| HepG2 | LDH | 48 | Value |

Table 2: Tier 2 - Mechanistic Toxicity of METC in HepG2 Cells

| Assay | Endpoint Measured | Concentration Tested | Result (Fold Change vs. Control) |

| Caspase-3/7 Activity | Luminescence | 1x IC₅₀ | Value |

| Intracellular ROS | Fluorescence | 1x IC₅₀ | Value |

| Cytokine Release (TNF-α) | Concentration (pg/mL) | 1x IC₅₀ | Value |

Building a Preliminary Toxicity Profile

Synthesize the results into a cohesive narrative. For example:

"N-(2-Methoxyethyl)thiolane-2-carboxamide (METC) demonstrated dose-dependent cytotoxicity in HepG2 cells with an IC₅₀ of X µM after 24 hours, as determined by both MTT and LDH assays. Further investigation revealed a significant, Y-fold increase in caspase-3/7 activity, suggesting that the observed cytotoxicity is mediated, at least in part, by the induction of apoptosis. No significant increase in intracellular ROS or TNF-α release was observed at cytotoxic concentrations."

Recommendations for Next Steps

Based on the profile, provide clear recommendations.

-

If non-toxic: The compound shows a promising preliminary safety profile. Proceed with efficacy studies.

-

If moderately toxic via a clear mechanism (e.g., apoptosis): The compound has a defined cytotoxic liability. Consider its therapeutic index (toxic dose vs. efficacious dose). If the index is wide, it may still be a viable candidate.

-

If highly toxic or via a problematic mechanism (e.g., inflammatory response): The compound poses a significant safety risk. Consider de-prioritization or chemical modification to mitigate toxicity.

References

-

Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Cold Spring Harbor Protocols, 2018(6). Retrieved from [Link]

-

Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved March 7, 2024, from [Link]

-

Caspase 3/7 Activity Assay Kit (Colorimetric Method). (n.d.). Elabscience. Retrieved March 7, 2024, from [Link]

-

Development of an In Vitro Reproductive Screening Assay for Novel Pharmaceutical Compounds. (2008). PubMed. Retrieved from [Link]

-

Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. (2017). PMC. Retrieved from [Link]

-

Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. (2010). OECD. Retrieved from [Link]

-

A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. (2019). MDPI. Retrieved from [Link]

-

Guidance Document on Good Cell and Tissue Culture Practice 2.0 (GCCP 2.0). (2022). ALTEX. Retrieved from [Link]

-

Cell Culture Quality Control: Best Practices. (2024). Cell Culture Company. Retrieved from [Link]

-

Oxidative stress & ROS detection - In vitro assays. (n.d.). Labtoo. Retrieved March 7, 2024, from [Link]

-

Applying good cell culture practice to novel systems. (2018). Culture Collections. Retrieved from [Link]

-

Cell Culture Quality Control: The Key to Reproducibility. (2023). Technology Networks. Retrieved from [Link]

-

Oxidative Stress Assays. (n.d.). Assay Genie. Retrieved March 7, 2024, from [Link]

-

N-(2-methoxyethyl)thiolane-2-carboxamide. (n.d.). PubChemLite. Retrieved March 7, 2024, from [Link]

-

CytoScan™-LDH Cytotoxicity Assay. (n.d.). G-Biosciences. Retrieved March 7, 2024, from [Link]

-

Test No. 491: Short Time Exposure In Vitro Test Method. (2025). OECD. Retrieved from [Link]

-

Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. (2020). Springer Link. Retrieved from [Link]

-

Detection and Quantification of Cytokines and Other Biomarkers. (2012). PMC. Retrieved from [Link]

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate. Retrieved from [Link]

-

OECD Guidelines for the Testing of Chemicals. (n.d.). OECD. Retrieved March 7, 2024, from [Link]

-

An adaptable in vitro cytokine release assay (CRA): Susceptibility to cytokine storm in COVID-19 as a model. (2021). PMC. Retrieved from [Link]

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2023). IJPRA. Retrieved from [Link]

-

In Vitro ROS/RNS Assay. (n.d.). Cell Biolabs, Inc. Retrieved March 7, 2024, from [Link]

-

Updates to OECD in vitro and in chemico test guidelines. (2021). PETA Science Consortium International. Retrieved from [Link]

-

Understanding In Vitro Toxicity Screening: A Key Component in Drug Development. (2026). InfinixBio. Retrieved from [Link]

-

Highlight report: Cell type selection for toxicity testing. (2018). PMC. Retrieved from [Link]

-

In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129). (n.d.). Tox Lab. Retrieved March 7, 2024, from [Link]

-

In vivo and in vitro Evaluation of Cytokine Expression Profiles. (2021). Dove Medical Press. Retrieved from [Link]

-

Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats. (2025). bioRxiv. Retrieved from [Link]

-

Guest editorial: HIGHLIGHT REPORT: CELL TYPE SELECTION FOR TOXICITY TESTING. (2018). ResearchGate. Retrieved from [Link]

-

Selection of Optimal Cell Lines for High-Content Phenotypic Screening. (2023). ACS Publications. Retrieved from [Link]

-

Making cell lines more physiologically relevant for toxicology testing. (n.d.). Culture Collections. Retrieved March 7, 2024, from [Link]

Sources

- 1. infinixbio.com [infinixbio.com]

- 2. researchgate.net [researchgate.net]

- 3. ijprajournal.com [ijprajournal.com]

- 4. Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats | bioRxiv [biorxiv.org]

- 5. PubChemLite - N-(2-methoxyethyl)thiolane-2-carboxamide (C8H15NO2S) [pubchemlite.lcsb.uni.lu]

- 6. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. crolasa.com [crolasa.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Applying good cell culture practice to novel systems | Culture Collections [culturecollections.org.uk]

- 10. researchgate.net [researchgate.net]

- 11. In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129) - Tox Lab [toxlab.co]

- 12. Making cell lines more physiologically relevant for toxicology testing | Culture Collections [culturecollections.org.uk]

- 13. oecd.org [oecd.org]

- 14. cellculturecompany.com [cellculturecompany.com]

- 15. technologynetworks.com [technologynetworks.com]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. Caspase 3/7 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]

- 21. antibodiesinc.com [antibodiesinc.com]

- 22. No-Wash Imaging of Apoptosis: CellEvent Caspase 3/7 Green Detection Reagent For Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]

- 23. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]

- 24. assaygenie.com [assaygenie.com]

- 25. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 27. An adaptable in vitro cytokine release assay (CRA): Susceptibility to cytokine storm in COVID-19 as a model - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Inflammation and Cytokine Storm ELISA Kits and Multiplex Immunoassays | Thermo Fisher Scientific - TW [thermofisher.com]

- 29. dovepress.com [dovepress.com]

Receptor binding affinity of N-(2-Methoxyethyl)thiolane-2-carboxamide derivatives

An In-Depth Technical Guide to the Receptor Binding Affinity of Thiolane and Thiophene Carboxamide Derivatives

Foreword

The exploration of novel chemical scaffolds as modulators of receptor function is a cornerstone of modern drug discovery. The N-(2-Methoxyethyl)thiolane-2-carboxamide scaffold, while not extensively documented in public literature, belongs to a promising class of compounds characterized by a central carboxamide-linked ring system. This guide provides a comprehensive overview of the principles and methodologies for assessing the receptor binding affinity of the broader class of thiolane and thiophene carboxamide derivatives. By examining these related structures, for which a significant body of research exists, we can establish a robust framework for investigating novel derivatives and understanding their therapeutic potential. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the characterization of new chemical entities.

Introduction to Thiolane and Thiophene Carboxamide Scaffolds

The thiolane (a saturated five-membered ring containing sulfur) and thiophene (an aromatic five-membered ring with sulfur) moieties are versatile scaffolds in medicinal chemistry. The aromaticity and planarity of the thiophene ring can facilitate receptor binding, while its structure allows for functionalization to enhance selectivity and potency.[1] The carboxamide linkage provides a key hydrogen bonding motif and a point for synthetic diversification.

While specific data for N-(2-Methoxyethyl)thiolane-2-carboxamide is sparse, the broader class of N-substituted thiolane and thiophene carboxamides has been shown to interact with a range of G-protein coupled receptors (GPCRs), including:

-

Opioid Receptors (μ, δ, κ): Derivatives of 2,6-methano-3-benzazocines and morphinans where a phenolic -OH is replaced by a carboxamide group have shown comparable or enhanced affinity for opioid receptors.[2][3]

-

Serotonin Receptors (5-HT₄): Thiophene carboxamide derivatives have been synthesized and identified as agonists for the serotonin 5-HT₄ receptor.

-

Endothelin Receptors (ETₐ): N²-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides are reported as potent and selective antagonists of the endothelin-A (ETₐ) receptor.[4][5]

The following sections will delve into the synthesis, receptor binding characterization, and structure-activity relationships of these compound classes, providing a technical framework for the investigation of novel derivatives.

General Synthetic Strategies

The synthesis of N-substituted thiolane and thiophene carboxamides typically involves the coupling of a carboxylic acid or its activated form with a primary or secondary amine. A general and robust method is the amidation reaction.

General Synthesis Workflow

The synthesis often begins with a commercially available or synthesized thiophene-2-carboxylic acid or thiolane-2-carboxylic acid. This is then coupled with the desired amine, in this case, 2-methoxyethylamine.

Principles and Methodologies for Receptor Binding Affinity Assessment

The cornerstone of characterizing a ligand's interaction with its receptor is the binding assay. Radioligand binding assays are a sensitive and quantitative method for determining the affinity of a ligand for a G-protein coupled receptor (GPCR).[6][7]

Key Concepts in Receptor Binding

-

Affinity: The strength of the interaction between a ligand and its receptor. It is typically quantified by the equilibrium dissociation constant (Kd) for a radioligand or the inhibition constant (Ki) for a non-radiolabeled compound. A lower Kd or Ki value indicates higher affinity.

-

IC₅₀ (Half-maximal inhibitory concentration): The concentration of a competing ligand required to displace 50% of the specific binding of a radioligand.[8] IC₅₀ is an experimental value that is dependent on assay conditions.[8][9]

-

Ki (Inhibition Constant): An absolute measure of the binding affinity of an inhibitor.[9] It can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.[8][10]

Cheng-Prusoff Equation: Ki = IC₅₀ / (1 + ([L]/Kd)) Where:

-

[L] = concentration of the radioligand

-

Kd = dissociation constant of the radioligand

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines a standard procedure for determining the Ki of a test compound (e.g., a novel thiophene carboxamide derivative) at a specific GPCR.

Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a known radioligand for binding to a target receptor.

Materials:

-

Cell membranes expressing the target receptor (e.g., from a stable cell line).

-

Radioligand specific for the target receptor (e.g., [³H]-ligand).

-

Test compounds (thiophene carboxamide derivatives) at various concentrations.

-

Non-specific binding control: A high concentration of a known, non-radiolabeled ligand for the target receptor.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

96-well filter plates (e.g., GF/C filters).

-

Scintillation fluid.

-

Microplate scintillation counter.

Workflow:

Step-by-Step Procedure:

-

Membrane Preparation: Thaw frozen cell or tissue membranes containing the receptor of interest and resuspend them in ice-cold assay buffer to a predetermined protein concentration.[11]

-

Assay Plate Preparation: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Add receptor membranes, a fixed concentration of radioligand, and assay buffer.

-

Non-Specific Binding (NSB): Add receptor membranes, the radioligand, and a saturating concentration of a known unlabeled ligand to block all specific binding sites.

-

Competition Binding: Add receptor membranes, the radioligand, and serial dilutions of the test compound.[11]

-

-

Incubation: Incubate the plate with gentle agitation for a sufficient time to allow the binding to reach equilibrium (e.g., 60-90 minutes at 30°C).[11]

-

Termination and Filtration: Terminate the assay by rapidly filtering the contents of each well through a glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (which passes through).

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[11]

-

Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity retained on the filters using a microplate scintillation counter.[11]

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

For each concentration of the test compound, calculate the percentage of specific binding inhibited.

-

Plot the percent inhibition versus the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Key Receptor Targets and Their Signaling Pathways

Understanding the downstream signaling pathways of the target receptors is crucial for interpreting the functional consequences of ligand binding. Thiolane and thiophene carboxamides have been shown to interact with several GPCRs that signal through distinct G-protein subtypes.

Opioid Receptors (Gi/o-coupled)

Opioid receptors are primarily coupled to inhibitory G-proteins (Gαi/o).[12] Upon agonist binding, the receptor undergoes a conformational change, leading to the dissociation of the G-protein heterotrimer into Gαi/o and Gβγ subunits.[13]

-

Gαi/o subunit: Inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Gβγ subunit: Modulates ion channels, primarily by activating G-protein-gated inwardly rectifying potassium (GIRK) channels (causing hyperpolarization and reduced neuronal excitability) and inhibiting voltage-gated calcium channels (reducing neurotransmitter release).[14]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Syntheses and opioid receptor binding properties of carboxamido-substituted opioids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Document: Syntheses and opioid receptor binding properties of carboxamido-substituted opioids. (CHEMBL1139291) - ChEMBL [ebi.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structure−Activity Relationships of <i>N</i> <sup>2</sup>-Aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides as Selec… [ouci.dntb.gov.ua]

- 6. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. IC50 - Wikipedia [en.wikipedia.org]

- 9. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 10. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PMC [pmc.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Frontiers | Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development [frontiersin.org]

- 13. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Early-Stage Pharmacological Investigation of N-(2-Methoxyethyl)thiolane-2-carboxamide

Executive Summary

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, demanding a systematic and rigorous approach to compound design, synthesis, and evaluation. This guide provides a comprehensive, technically-grounded framework for the discovery and early-stage pharmacological investigation of a novel chemical entity, N-(2-Methoxyethyl)thiolane-2-carboxamide. While this specific molecule serves as our primary case study, the principles, protocols, and strategic considerations detailed herein are broadly applicable to the early-stage development of other small molecule drug candidates. We will traverse the entire preclinical workflow, from the initial rationale and synthesis to a multi-tiered in vitro and in vivo pharmacological assessment, emphasizing the causality behind experimental choices and the importance of self-validating protocols.

Introduction: Rationale and Therapeutic Hypothesis

The design of N-(2-Methoxyethyl)thiolane-2-carboxamide (hereafter designated as Cpd-X) is predicated on the rich pharmacological history of sulfur-containing heterocycles. The thiophene ring, a close structural analog to the saturated thiolane in Cpd-X, is a privileged scaffold found in numerous FDA-approved drugs, exhibiting a wide array of biological activities including anti-inflammatory, anti-cancer, and antimicrobial effects.[1][2][3][4] The thiolane core of Cpd-X offers a three-dimensional structure that differs from the planar thiophene, potentially providing novel interactions with biological targets.

Our primary hypothesis is that Cpd-X acts as a modulator of a specific G-protein coupled receptor (GPCR), a superfamily of integral membrane proteins that are the targets of a significant percentage of modern pharmaceuticals. The carboxamide linkage is a common feature in GPCR ligands, and the N-(2-Methoxyethyl) substituent is designed to probe a hydrophilic pocket within the receptor's binding site, potentially conferring selectivity and favorable pharmacokinetic properties.

Figure 1: Conceptual workflow from hypothesis to in vivo proof-of-concept (PoC).

Synthesis and Physicochemical Characterization

The synthesis of Cpd-X is a critical first step, requiring a robust and scalable route to ensure a reliable supply of high-purity material for all subsequent biological assays.

Synthetic Pathway

A practical and efficient two-step synthesis was devised. The first stage involves the conversion of the commercially available starting material, thiophene-2-carboxylic acid, into its corresponding acid chloride.[5] The crude acid chloride is then reacted directly with 2-methoxyethylamine in the presence of a non-nucleophilic base to yield the final product, Cpd-X.

Figure 2: Synthetic pathway for Cpd-X.

Detailed Synthesis Protocol

Step 1: Synthesis of Thiophene-2-carbonyl chloride

-

To a round-bottom flask charged with thiophene-2-carboxylic acid (1.0 eq), add thionyl chloride (2.0 eq) under an anhydrous atmosphere (e.g., nitrogen or argon).

-

Reflux the mixture for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO2).

-

Remove the excess thionyl chloride under reduced pressure. The resulting crude thiophene-2-carbonyl chloride is used in the next step without further purification.[5]

Step 2: Synthesis of N-(2-Methoxyethyl)thiolane-2-carboxamide (Cpd-X)

-

Dissolve the crude thiophene-2-carbonyl chloride in anhydrous acetone.

-

In a separate flask, dissolve 2-methoxyethylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous acetone.

-

Add the amine solution dropwise to the acid chloride solution at 0°C with stirring.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Filter the reaction mixture to remove triethylamine hydrochloride salt.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Characterization and Physicochemical Properties

The identity and purity of the synthesized Cpd-X must be rigorously confirmed using standard analytical techniques.

| Parameter | Method | Result | Purpose |

| Identity | ¹H NMR, ¹³C NMR | Consistent with proposed structure | Confirms chemical structure |

| Identity | High-Resolution Mass Spectrometry (HRMS) | [M+H]⁺ matches calculated exact mass | Confirms molecular formula |

| Purity | HPLC-UV/MS | >98% | Ensures reliability of biological data |

| Aqueous Solubility | Nephelometry | >150 µM | Important for biological assays and bioavailability[6] |

| LogD at pH 7.4 | Shake-flask method | 2.1 | Measures lipophilicity; influences membrane permeability[6] |

Early-Stage In Vitro Pharmacological Investigation

The goal of early in vitro screening is to efficiently test the primary hypothesis and assess the compound's fundamental drug-like properties.[7][8] This stage is structured as a cascade, where data from one assay informs the decision to proceed to the next.[6]

Primary Assay: Receptor Binding

To test the hypothesis that Cpd-X interacts with a specific GPCR (e.g., a hypothetical "Receptor-Y"), a competitive radioligand binding assay is the gold standard.[9][10] This assay measures the ability of Cpd-X to displace a known, radioactively labeled ligand from Receptor-Y.

Protocol: Competitive Radioligand Binding Assay

-

Reagent Preparation : Prepare assay buffer, a known radioligand for Receptor-Y (e.g., [³H]-Ligand-Z), and membrane preparations from cells overexpressing Receptor-Y.[11][12]

-

Compound Plating : Serially dilute Cpd-X in assay buffer to create a range of concentrations (e.g., from 1 nM to 100 µM).

-

Assay Reaction : In a 96-well plate, combine the receptor membrane preparation, the [³H]-Ligand-Z (at a concentration near its dissociation constant, Kd), and the various concentrations of Cpd-X.

-

Incubation : Incubate the plate for a defined period (e.g., 90 minutes at 37°C) to allow the binding to reach equilibrium.[11]

-

Separation : Rapidly separate the bound from unbound radioligand by vacuum filtration through a glass fiber filter mat. This mat traps the membranes (and any bound radioligand) while allowing the unbound radioligand to pass through.

-

Detection : Measure the radioactivity retained on the filter mat using a scintillation counter.

-

Data Analysis : Plot the percentage of specific binding against the logarithm of the Cpd-X concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of Cpd-X that inhibits 50% of specific binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Secondary Assay: Functional Cell-Based Assay

A positive result in the binding assay (i.e., a potent Ki value) must be followed by a functional assay to determine if Cpd-X is an agonist (activates the receptor) or an antagonist (blocks the receptor's activation). A common method for GPCRs is to measure the downstream signaling molecule, cyclic AMP (cAMP).

Early ADME-Tox Profiling

Concurrent with target-based assays, it is crucial to evaluate the compound's basic Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties.[13]

Metabolic Stability Assay This assay predicts how quickly a compound will be metabolized by liver enzymes, a primary route of drug elimination.[14][15] The most common in vitro system uses human liver microsomes, which are rich in cytochrome P450 (CYP) enzymes.[16][17]

Protocol: Human Liver Microsome (HLM) Stability Assay

-

Incubation : Incubate Cpd-X (at a low concentration, e.g., 1 µM) with pooled HLMs (e.g., 0.5 mg/mL protein) in a phosphate buffer at 37°C.[14]

-

Reaction Initiation : Start the metabolic reaction by adding the cofactor NADPH.[17]

-

Time Points : At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.[18]

-

Analysis : Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of Cpd-X at each time point.[16]

-

Calculation : Plot the natural log of the percentage of Cpd-X remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[18]

| In Vitro Assay | Parameter Measured | Desired Outcome | Rationale |

| Receptor Binding | Ki (Inhibition Constant) | < 1 µM | Confirms target engagement and potency. |

| Functional Assay | EC50 / IC50 | Potent and efficacious | Determines mechanism of action (agonist/antagonist). |

| Metabolic Stability | t½ (Half-life in HLM) | > 30 min | Indicates resistance to rapid metabolism, suggesting potentially longer in vivo half-life.[6] |

| Cytotoxicity | CC50 (in HepG2 cells) | > 50 µM | Assesses general cellular toxicity; a large window between functional potency and cytotoxicity is desired. |

In Vivo Proof-of-Concept Studies

If in vitro data are promising (i.e., high potency, desired functional activity, and acceptable ADME-Tox profile), the next step is to evaluate the compound in a living system.[19]

Pharmacokinetic (PK) Study

A preliminary pharmacokinetic (PK) study is essential to understand how the body absorbs, distributes, metabolizes, and excretes Cpd-X.[20] This information is critical for designing subsequent efficacy studies.[21]

Protocol: Rodent Pharmacokinetic Study

-

Animal Model : Use a standard rodent model, such as Sprague-Dawley rats.[22]

-

Dosing : Administer Cpd-X via two routes in separate groups of animals: intravenous (IV) to determine clearance and volume of distribution, and oral (PO) to assess oral bioavailability.

-

Blood Sampling : Collect blood samples at multiple time points after dosing (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, 24 hours).

-

Sample Processing : Process blood to plasma and store frozen until analysis.

-

Bioanalysis : Quantify the concentration of Cpd-X in plasma samples using a validated LC-MS/MS method.

-

Parameter Calculation : Use pharmacokinetic software to calculate key parameters.

| PK Parameter | Description | Importance |

| Clearance (CL) | Volume of plasma cleared of the drug per unit time. | Determines dosing rate required to maintain steady-state concentrations. |

| Volume of Distribution (Vd) | Apparent volume into which the drug distributes in the body. | Indicates the extent of tissue distribution. |

| Half-life (t½) | Time required for the plasma concentration to decrease by half. | Influences the dosing interval. |

| Bioavailability (%F) | Fraction of the oral dose that reaches systemic circulation. | High oral bioavailability is desirable for orally administered drugs. |

Efficacy Study

The design of the efficacy study depends entirely on the therapeutic hypothesis. If Receptor-Y is implicated in a specific disease (e.g., a model of neuropathic pain), Cpd-X would be tested in that validated animal model to see if it produces the desired therapeutic effect.[23]

Conclusion and Future Directions

This guide has outlined a logical, multi-step process for the discovery and early-stage pharmacological evaluation of a novel compound, N-(2-Methoxyethyl)thiolane-2-carboxamide. The workflow progresses from a rational design hypothesis through synthesis, in vitro characterization, and foundational in vivo studies. The data generated from this cascade—potency, mechanism of action, metabolic stability, and pharmacokinetics—provide the critical information needed to make a data-driven decision on whether to advance the compound into more extensive preclinical development and lead optimization. Future work would focus on improving potency and selectivity, further defining the ADME-Tox profile, and exploring the structure-activity relationship (SAR) of the thiolane-2-carboxamide scaffold.

References

- How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). Sartorius.

- The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery. (2018, December 15). Promega Corporation.

- In Vitro Assays Drug Discovery: R&D Solutions. (2024, April 8). Da-ta Biotech.

-

Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249. Retrieved March 19, 2026, from [Link]

- Full article: Deployment of In Silico and In Vitro Safety Assays in Early-Stage Drug Discovery. (2012, July 16). Taylor & Francis Online.

- Metabolic Stability Assays. (n.d.). Merck Millipore.

- Di, L. (2019). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Methods in Molecular Biology, 1967, 137-152.

- In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. (n.d.). Selvita.

- Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan.

- In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021, December 22). IntechOpen.

- Microsomal Stability Assay. (n.d.). MTTlab.

-

An, L., & Toll, L. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. Retrieved March 19, 2026, from [Link]

- Receptor-Ligand Binding Assays. (2022, October 25). Labome.

-

Receptor Binding Assay - Part 1. (2017, March 30). YouTube. Retrieved March 19, 2026, from [Link]

-

Chu, U. B., & Ruperto, V. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 75, 1.29.1–1.29.21. Retrieved March 19, 2026, from [Link]

- Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. (n.d.). EPA.

- In Vivo PK and TK. (n.d.). BioDuro.

- N-Glycosyl-thiophene-2-carboxamides: synthesis, structure and effects on the growth of diverse cell types. (2006, July 24). PubMed.

- in vivo Pharmacokinetics and Pharmacodynamics. (n.d.). Sygnature Discovery.

- A Review on Recent Advances of Pharmacological Diversification of Thiophene Derivatives. (2024, December 1). ResearchGate.

-

Khan, I., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Retrieved March 19, 2026, from [Link]

- Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). National Cancer Institute.

-

Biological and Pharmacological Activity of Thiophene and its Derivatives. (n.d.). ResearchGate. Retrieved March 19, 2026, from [Link]

-

The Subcellular Distribution of Small Molecules: from Pharmacokinetics to Synthetic Biology. (n.d.). PMC. Retrieved March 19, 2026, from [Link]

- New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. (n.d.). ARKIVOC.

- SYNTHESIS AND CHARACTERIZATION OF SOME NEW THIOUREIDES OF 2-THIOPHENECARBOXYLIC ACID WITH POTENTIAL PHARMACOLOGICAL ACTIVITY. (n.d.). ResearchGate.

- Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (2022, December 8). MDPI.

-

Thiophene-2-carboxylic acid. (n.d.). Wikipedia. Retrieved March 19, 2026, from [Link]

- Synthesis and Pharmacological Study of Thiophene Derivatives. (2021, July 15). Impactfactor.

- Trichloro-1-Thioureidoethyl)Carboxamides and 2-(1- Carboxamido-2,2,2-Trichloroethyl)Isothiouronium Chlorides. (2024, February 2). MDPI.

- US2462697A - Thiophene-2-carboxylic acid. (n.d.). Google Patents.

- Synthesis, Characterization of thiophene derivatives and its biological applications. (2025, June 1). ResearchGate.

-

N(3)-substituted thiophene-2-carboxaldehyde thiosemicarbazones compounds and their copper(II) complexes: Synthesis, characterization, in silico study and anticancer activity. (2026, February 10). ResearchGate. Retrieved March 19, 2026, from [Link]

- Efficient Synthesis of Various Substituted (Thio)Ureas, Semicarbazides, Thiosemicarbazides, Thiazolidones, and Oxadiazole Derive. (2022, April 6). Helda - University of Helsinki.

-

A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. (2024, March 25). ACS Publications. Retrieved March 19, 2026, from [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. wjarr.com [wjarr.com]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. charnwooddiscovery.com [charnwooddiscovery.com]

- 8. In Vitro Assays Drug Discovery: R&D Solutions | Da-ta Biotech [databiotech.co.il]

- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Receptor-Ligand Binding Assays [labome.com]

- 11. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. nuvisan.com [nuvisan.com]

- 16. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 17. mttlab.eu [mttlab.eu]

- 18. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling | IntechOpen [intechopen.com]

- 19. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.jp]

- 20. selvita.com [selvita.com]

- 21. sygnaturediscovery.com [sygnaturediscovery.com]

- 22. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 23. dctd.cancer.gov [dctd.cancer.gov]

Application Note & Synthesis Protocol: A Detailed Guide to the Laboratory Synthesis of N-(2-Methoxyethyl)thiolane-2-carboxamide

Abstract

This document provides a comprehensive, step-by-step protocol for the laboratory synthesis of N-(2-Methoxyethyl)thiolane-2-carboxamide, a novel amide compound. The synthesis is designed for researchers in organic chemistry, medicinal chemistry, and drug development. This guide is built on the principles of robust and reproducible chemical synthesis, emphasizing safety, efficiency, and high-purity outcomes. We will delve into the mechanistic underpinnings of the chosen synthetic strategy, provide detailed experimental procedures, and outline methods for the structural elucidation of the final compound.

Introduction and Rationale

Thiolane-containing scaffolds are of significant interest in medicinal chemistry due to their presence in a variety of biologically active molecules, including the essential vitamin biotin. The incorporation of an amide linkage, a fundamental functional group in countless pharmaceuticals, coupled with a methoxyethyl side chain, can impart favorable pharmacokinetic properties such as improved solubility and metabolic stability. The target molecule, N-(2-Methoxyethyl)thiolane-2-carboxamide, serves as an excellent model compound for exploring the synthesis of novel derivatives in this chemical space.

The synthetic strategy outlined herein employs a classic and reliable two-step approach: the activation of the carboxylic acid of thiolane-2-carboxylic acid via conversion to its acyl chloride, followed by amidation with 2-methoxyethylamine. This method was selected for its high efficiency, operational simplicity, and the ready availability of the starting materials.

Reaction Scheme

Caption: Overall synthetic scheme for N-(2-Methoxyethyl)thiolane-2-carboxamide.

Materials and Reagents

Ensure all reagents are of appropriate purity (typically ≥98%) and are used as received unless otherwise noted. All solvents should be anhydrous.

| Reagent/Material | Formula | MW ( g/mol ) | Supplier (Example) | Notes |

| Thiolane-2-carboxylic acid | C₅H₈O₂S | 132.18 | Sigma-Aldrich | |

| Thionyl chloride | SOCl₂ | 118.97 | Acros Organics | Use in a well-ventilated fume hood. |

| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | Fisher Scientific | Store over molecular sieves. |

| 2-Methoxyethylamine | C₃H₉NO | 75.11 | TCI America | |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | Alfa Aesar | Use freshly distilled. |

| Sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | VWR | For aqueous workup. |

| Magnesium sulfate (MgSO₄), anhydrous | MgSO₄ | 120.37 | EMD Millipore | For drying organic layers. |

Detailed Step-by-Step Synthesis Protocol

This protocol is designed for a 10 mmol scale synthesis. Adjust quantities accordingly for different scales.

Part 1: Synthesis of Thiolane-2-carbonyl chloride (Intermediate)